
3-Azido-7-hydroxycoumarin
Overview
Description
3-Azido-7-hydroxycoumarin (CAS: 817638-68-9) is a fluorogenic azide compound widely used in bioorthogonal "click" chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its structure (C₉H₅N₃O₃, MW: 203.16) features a coumarin backbone with an azide group at the 3-position and a hydroxyl group at the 7-position . The compound is profluorogenic, remaining non-fluorescent until reacting with terminal alkynes to form a fluorescent 1,2,3-triazole product (λabs = 404 nm; λem = 477 nm) .
Preparation Methods
The synthesis of 3-Azido-7-hydroxycoumarin typically involves the condensation of salicylaldehyde with N-acetylglycine or nitroacetate, followed by trapping the intermediate with sodium azide . Another method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azides
Chemical Reactions Analysis
3-Azido-7-hydroxycoumarin undergoes several types of chemical reactions, including:
Click Reactions: The compound reacts with alkynes in the presence of copper (I) catalysts to form triazoles. This reaction is highly specific and efficient, making it ideal for labeling biomolecules.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the hydroxyl group in the compound can potentially undergo such reactions under suitable conditions.
Common reagents used in these reactions include copper (I) catalysts for click reactions and various azides for substitution reactions. The major products formed are typically triazoles and other substituted derivatives .
Scientific Research Applications
3-Azido-7-hydroxycoumarin has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-Azido-7-hydroxycoumarin involves its ability to undergo click reactions with alkyne-modified biomolecules. This reaction forms triazoles, which emit intense fluorescence, allowing for the precise labeling and detection of target molecules . The compound is highly permeable to cell membranes, enabling it to trace linked biological compounds inside living cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Reactivity and Fluorogenicity
3-Azido-7-hydroxycoumarin exhibits high reaction efficiency in mild conditions (e.g., aqueous buffers, room temperature) . However, its reactivity is lower than electron-rich aryl azides like CalFluor probes (e.g., CalFluor 555), which undergo faster CuAAC due to enhanced electron density at the azide group .
Key Findings :
- CalFluor probes generate brighter fluorescence in live cells due to superior reactivity and reduced background .
- In fixed cells, this compound performs comparably to CalFluors but suffers from background fluorescence in live-cell assays .
2.2. Spectral Properties
This compound emits in the blue spectrum (λem = 477 nm), limiting its utility in multiplexed imaging. By contrast, CalFluor 555 (λem = 555 nm) and AlexaFluor 594 azide (λem = 617 nm) enable red-channel detection, reducing spectral overlap with autofluorescence .
Compound | Absorption (nm) | Emission (nm) | Applications |
---|---|---|---|
This compound | 404 | 477 | Single-color imaging, TLC |
CalFluor 555 | 555 | 565 | Live-cell imaging |
Azido-Biotin | N/A | N/A | Western blotting |
Key Limitations :
- Blue emission of this compound overlaps with cellular autofluorescence, complicating signal quantification .
2.3. Cell Permeability and Background
This compound is highly membrane-permeable, enabling intracellular labeling without transfection agents . However, unreacted dye or endogenous biomolecules can produce background fluorescence, necessitating wash steps .
Compound | Cell Permeability | Background Fluorescence |
---|---|---|
This compound | High | Moderate (requires washing) |
CalFluor 555 | Moderate | Low |
AlexaFluor 594 azide | Low | High |
Key Advantage :
- This compound’s permeability allows rapid labeling (≤15 min) in live cells .
Biological Activity
3-Azido-7-hydroxycoumarin is a synthetic compound that has garnered attention for its unique properties and applications in biological research, particularly in fluorescence imaging and click chemistry. This article explores its biological activity, photophysical properties, applications in live-cell imaging, and relevant case studies.
This compound is characterized by its molecular formula and a molecular weight of 203.15 Da. It is a water-soluble fluorogenic dye that exhibits intense fluorescence upon reaction with alkyne-modified biomolecules through a click chemistry reaction, forming stable triazoles. The compound's excitation and emission maxima are at 404 nm and 477 nm, respectively, following the click reaction .
Photophysical Data
The following table summarizes the solubility and concentration data for this compound:
Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
---|---|---|
DMSO | 20.32 | 100 |
DMF | 20.32 | 100 |
Additionally, the compound can be prepared in various concentrations as shown below:
Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |
---|---|---|---|
1 | 4.92 | 24.61 | 49.22 |
5 | 0.98 | 4.92 | 9.84 |
10 | 0.49 | 2.46 | 4.92 |
50 | 0.1 | 0.49 | 0.98 |
Fluorescence Microscopy Applications
This compound has been utilized extensively in fluorescence microscopy for live-cell imaging due to its ability to label DNA in proliferating cells following incorporation of nucleoside analogs like 5-Ethynyl-2'-deoxyuridine (EdU). This property allows researchers to visualize cellular processes in real-time .
Case Studies
- Detection of Fatty Acylated Proteins : A study demonstrated the use of this compound for the rapid detection of fatty acylated proteins through click chemistry. The compound was employed to label proteins selectively, allowing for subsequent identification via Western blotting and fluorescence scanning .
- Imaging Glycoconjugates : In another application, researchers utilized this compound to visualize glycan structures on cell surfaces, enhancing understanding of cell signaling pathways and interactions . The strong fluorescence enhancement observed upon reaction with alkynyl-modified glycans underscores its utility in glycomics.
- Cancer Research : The compound has also been explored in cancer biology, where it was used to track modifications in cellular components associated with tumorigenesis, providing insights into cancer progression mechanisms .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 3-Azido-7-hydroxycoumarin, and what are the critical reaction conditions?
The compound is synthesized via a multi-step reaction starting with 2,4-dihydroxybenzaldehyde, N-acetylglycine, and anhydrous sodium acetate refluxed in acetic anhydride for 4 hours. After hydrolysis, the intermediate is azidated using sodium azide and ceric ammonium nitrate. Key conditions include strict temperature control during reflux and stoichiometric precision to avoid side reactions .
Reagent Table
Reagent | Role | Quantity (mmol) |
---|---|---|
2,4-Dihydroxybenzaldehyde | Substrate | 40.0 |
N-Acetylglycine | Reactant | 40.0 |
Sodium Acetate | Catalyst | 146.0 |
Acetic Anhydride | Solvent | 200 mL |
Q. How does this compound function as a fluorogenic probe in click chemistry?
The compound exhibits weak fluorescence in its native state (λabs = 260 nm, λem = 391 nm) but becomes highly fluorescent after CuAAC, forming triazole-coumarin (λabs = 404 nm, λem = 477–480 nm). This property enables real-time tracking of reaction progress via fluorescence spectroscopy or SDS-PAGE imaging under UV light .
Q. What are the recommended storage and handling protocols to maintain compound stability?
Store at -20°C in anhydrous DMSO or MeOH to prevent azide degradation. Protect from light to avoid photobleaching. For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles .
Q. How is this compound utilized in protein labeling?
It is conjugated to alkyne-functionalized biomolecules (e.g., BMP2-K3Plk) via CuAAC. Post-reaction, fluorescence activation allows visualization of labeled proteins using SDS-PAGE under UV or specialized imaging systems (e.g., λex = 404 nm filter) .
Q. What solvents are compatible with this compound for in vitro assays?
The compound dissolves in DMSO, DMF, MeOH, and MeCN. For aqueous applications, dilute stock solutions in PBS (pH 7.4) to ≤1% organic solvent to minimize cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize CuAAC reaction efficiency when using this compound in complex biological matrices?
- Catalyst Ratio : Use THPTA:CuSO₄ ratios of 10:1–20:1 to enhance Cu(I) stability and reduce metal-induced aggregation .
- Reducing Agents : Include 5 mM sodium ascorbate (NaAsc) to maintain Cu(I) oxidation state .
- Kinetics : Monitor fluorescence intensity over 24 hours (RT, 20 rpm agitation) to ensure reaction completion .
Q. How to resolve discrepancies in fluorescence emission wavelengths reported across studies?
Variations in λem (477 nm vs. 480 nm) arise from differences in post-click environments (e.g., buffer pH, solvent polarity). Standardize measurement conditions:
- Use pH 7.4 phosphate buffer.
- Validate with a reference fluorometer calibrated for coumarin derivatives .
Q. What experimental controls are essential when tracking lipid metabolism using this probe?
- Negative Controls : Mock-treated samples without alkyne-Sph to baseline autofluorescence.
- Reduction Controls : Treat click-reacted lipids with DTT to confirm triazole linkage specificity.
- Quantification : Normalize fluorescence intensity to HPTLC-densitometry data for absolute lipid abundance .
Q. Can this compound be integrated into mechanochemical activation studies?
Yes. The compound’s fluorogenic response to strain enables real-time monitoring of mechanocatalyst activation. For example, coupling with phenylacetylene under mechanical force generates fluorescent triazole-coumarin, correlating fluorescence intensity with catalyst activity .
Q. How to address low signal-to-noise ratios in in vivo applications?
- Tissue Penetration : Use two-photon microscopy (λex = 800 nm) to enhance depth imaging.
- Quencher Mitigation : Co-administer antioxidants (e.g., Trolox) to reduce ROS-mediated fluorescence quenching.
- Dosage : Optimize probe concentration (10–50 µM) to balance sensitivity and background noise .
Q. Data Contradiction Analysis
- Fluorescence Emission Variability : Studies report λem = 477 nm vs. 480 nm . This discrepancy likely stems from solvent polarity (aqueous vs. organic) or instrumentation calibration. Researchers should replicate conditions from primary literature or conduct pilot studies to establish lab-specific benchmarks.
- Catalyst Efficiency : THPTA:CuSO₄ ratios vary from 7:1 to 20:1 . Higher ratios (15:1–20:1) are recommended for protein labeling to minimize Cu-induced aggregation, while lower ratios suffice for small-molecule reactions.
Properties
IUPAC Name |
3-azido-7-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O3/c10-12-11-7-3-5-1-2-6(13)4-8(5)15-9(7)14/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJNQKVCZCNJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648782 | |
Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817638-68-9 | |
Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Azido-7-hydroxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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